2,6-difluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide
Description
2,6-Difluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide (CAS: 932998-83-9, molecular formula: C₁₁H₈F₂N₄OS, molecular weight: 282.27) is a triazolothiazole derivative characterized by a fused triazole-thiazole core linked to a 2,6-difluorobenzamide group . This structural motif combines a rigid bicyclic heterocycle with electron-withdrawing fluorine substituents, which may enhance metabolic stability and target binding specificity. While its precise biological targets remain under investigation, its structural analogs have demonstrated diverse pharmacological activities, including heparanase inhibition, antimicrobial effects, and vasodilation .
Properties
IUPAC Name |
N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N4OS/c12-6-2-1-3-7(13)8(6)9(18)14-10-15-16-11-17(10)4-5-19-11/h1-3H,4-5H2,(H,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPMCHCHAGESOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NN=C(N21)NC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide typically involves multiple steps, starting with the preparation of the core triazolothiadiazine structure. One common synthetic route includes the reaction of dibenzoylacetylene with triazole derivatives under catalyst-free conditions at room temperature[_{{{CITATION{{{1{One step synthesis of highly functionalized thiazolo[3,2-b]1,2,4 .... This method yields highly functionalized thiazolo[3,2-b][1,2,4]triazole derivatives[{{{CITATION{{{_1{One step synthesis of highly functionalized thiazolo[3,2-b]1,2,4 ....
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of specific catalysts, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide can undergo various chemical reactions, including:
Oxidation: : This compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological and chemical properties, making them useful for further research and applications.
Scientific Research Applications
2,6-Difluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide has a wide range of applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound has shown potential as a bioactive molecule in various biological assays.
Medicine: : It has been investigated for its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities[_{{{CITATION{{{_2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo 3,4-.
Industry: : The compound's unique properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2,6-difluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Physicochemical Properties
Table 2: Physicochemical Comparison
| Property | 2,6-Difluoro Derivative | HTP (Diiodo Analog) | Pyridyl-substituted Thiadiazole |
|---|---|---|---|
| Molecular Weight | 282.27 | 564.11 | ~280–320 |
| LogP (Predicted) | 2.8 | 4.1 | 3.2–3.8 |
| Solubility (aq., µg/mL) | 12.5 | <1 | 5–10 |
| Metabolic Stability (t₁/₂, in vitro) | >60 min | ~30 min | ~45 min |
Notes:
Biological Activity
The compound 2,6-difluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide represents a novel addition to the class of triazole-thiazole derivatives. These compounds have garnered attention due to their potential biological activities, particularly in the field of cancer therapy and other therapeutic areas. This article aims to synthesize existing research findings on the biological activities associated with this compound.
- Molecular Formula : CHFNOS
- Molecular Weight : 296.30 g/mol
- CAS Number : 946300-31-8
Biological Activity Overview
The biological activity of this compound has been primarily evaluated in vitro against various cancer cell lines and other biological targets. The following sections summarize key findings from recent studies.
Anticancer Activity
Recent studies have demonstrated that triazole-thiazole derivatives exhibit significant anticancer properties. For instance:
- A series of imidazo[2,1-b][1,3,4]thiadiazole derivatives were reported to show antiproliferative activity against pancreatic ductal adenocarcinoma (PDAC) cell lines such as SUIT-2 and Panc-1. Compounds in this class exhibited half-maximal inhibitory concentrations (IC) ranging from 5.11 to 10.8 µM .
- The structure-activity relationship (SAR) indicates that modifications on the triazole and thiazole rings can enhance cytotoxicity against cancer cells. Certain derivatives have shown IC values in the submicromolar range against various cancer types .
The mechanisms through which these compounds exert their biological effects include:
- Inhibition of Cell Proliferation : Compounds have been shown to inhibit cell cycle progression and induce apoptosis in cancer cells.
- Targeting Specific Pathways : Some derivatives selectively inhibit signaling pathways involved in tumor growth and metastasis. For example, certain triazole derivatives have been linked to the inhibition of transforming growth factor-beta (TGF-β) signaling pathways .
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Case Study on Imidazo[2,1-b][1,3,4]thiadiazoles :
- Structure-Activity Relationships :
Data Summary
| Compound | IC (µM) | Cancer Type | Mechanism of Action |
|---|---|---|---|
| 2,6-Difluoro-N-{...} | 5.11 - 10.8 | Pancreatic Ductal Adenocarcinoma | Cell cycle arrest & apoptosis |
| Imidazo[2,1-b][1,3,4]thiadiazoles | Submicromolar | Various | TGF-β inhibition & apoptosis induction |
| Triazolo-thiazole derivatives | Varies | Leukemia | Targeting specific signaling pathways |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
